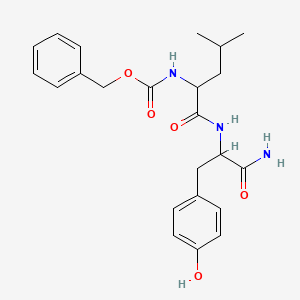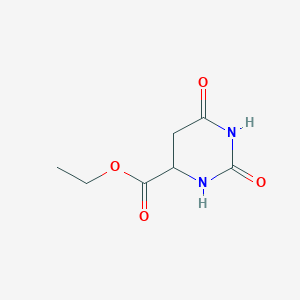
5-Methoxy-1H-pyrrole-2-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) is a chemical compound with the molecular formula C6H7NO2 and a molecular weight of 125.126. It belongs to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-2-pyrrolecarboxylic acid with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired aldehyde. Another approach includes the use of 5-methoxy-2-pyrrolecarboxylic acid chloride, which undergoes a reduction reaction to form the aldehyde .
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include 5-methoxy-2-pyrrolecarboxylic acid, 5-methoxy-2-pyrrolecarbinol, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of key biological processes, such as cell proliferation and signal transduction, which are critical for the growth and survival of cancer cells .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxaldehyde: Lacks the methoxy group, resulting in different chemical reactivity and biological activity.
5-Methyl-1H-pyrrole-2-carboxaldehyde: Contains a methyl group instead of a methoxy group, leading to variations in its chemical and biological properties.
The uniqueness of 1H-Pyrrole-2-carboxaldehyde,5-methoxy-(9CI) lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C6H7NO2 |
|---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
5-methoxy-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C6H7NO2/c1-9-6-3-2-5(4-8)7-6/h2-4,7H,1H3 |
InChI-Schlüssel |
PRLLWGGKEROCPN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(N1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)](/img/structure/B12102991.png)
amine](/img/structure/B12102992.png)




![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)

![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)


